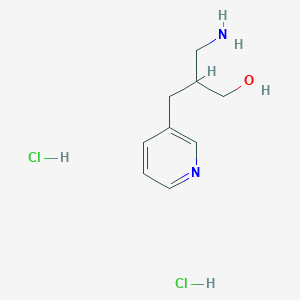
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride
説明
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride, also known as DMSH or DMSH-HCl, is an organic compound that has been used in various scientific research applications. It is a white crystalline solid with a melting point of 95-97°C and a molecular weight of 218.7 g/mol. DMSH-HCl is a derivative of the isoindole family of compounds, which are known for their ability to bind to and modulate the activity of various proteins. DMSH-HCl has been used in a wide range of scientific research applications, including protein binding studies, enzyme inhibition studies, and drug development.
科学的研究の応用
Pharmacological and Therapeutic Research
Sulfonamides, including N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride, have been recognized for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This class of compounds has a long history in clinical use, with research continuing into their potential for new therapeutic applications. Notably, sulfonamides have been investigated for their roles as carbonic anhydrase inhibitors (CAIs), which have applications in treating glaucoma, cancer, and other conditions due to their ability to modulate enzyme activity involved in various physiological processes. Furthermore, the sulfonamide group's versatility allows it to be incorporated into drugs targeting a wide range of diseases, highlighting the ongoing interest in developing novel sulfonamide derivatives with improved efficacy and reduced toxicity (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).
Environmental and Bioremediation Research
The presence of sulfonamides in the environment, particularly from agricultural runoff and pharmaceutical waste, poses challenges due to their potential to promote antimicrobial resistance. Research has focused on understanding the environmental impact of these compounds and developing strategies for their biodegradation. Isolated bacteria with sulfonamide-degrading capabilities offer promising solutions for the bioremediation of contaminated sites. Advances in DNA sequencing and metagenomic analysis are enhancing our understanding of these microbial processes, opening new avenues for the effective management of sulfonamide pollution. This research underscores the importance of developing controllable biodegradation processes for restoring sulfonamide-contaminated environments, thereby mitigating the risk these compounds pose to human health and ecological systems (Deng, Li, & Zhang, 2018).
特性
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-12(2)15(13,14)10-4-3-8-6-11-7-9(8)5-10;/h3-5,11H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDKVKSVTFNGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CNC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



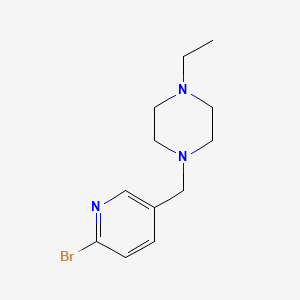
![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)
![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)
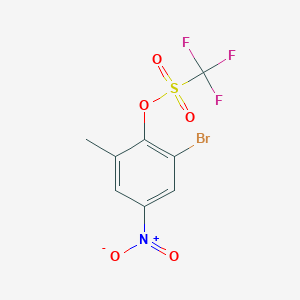
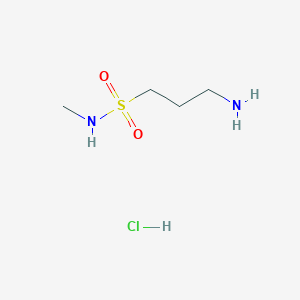
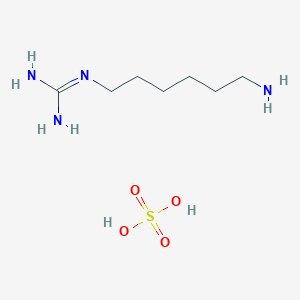


![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)
![3-[3-(benzyloxy)phenyl]-1H-pyrazole](/img/structure/B1382099.png)
![1-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1382100.png)

